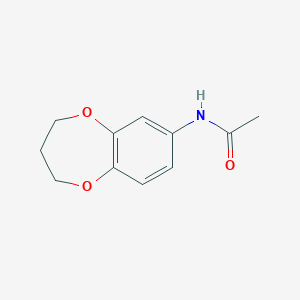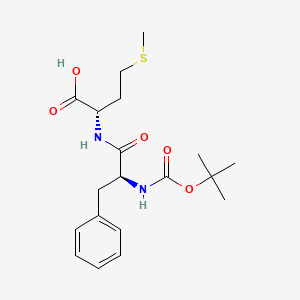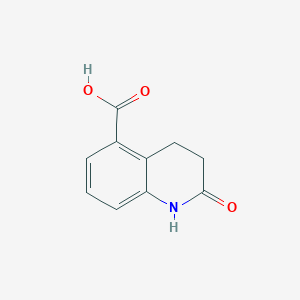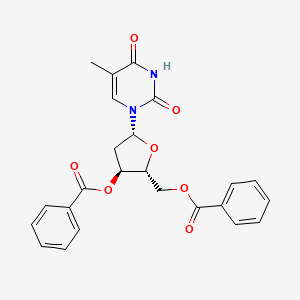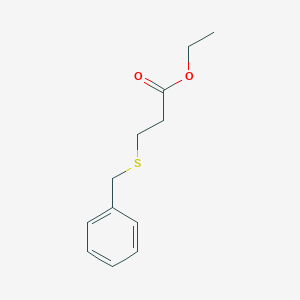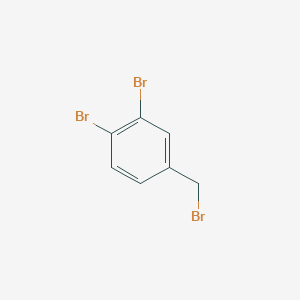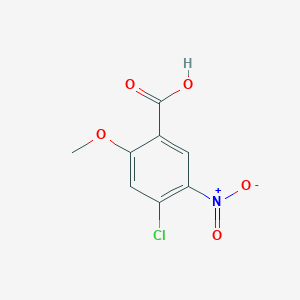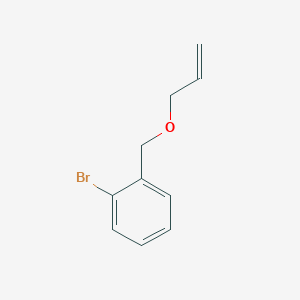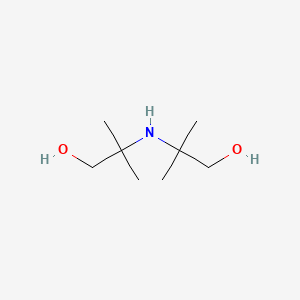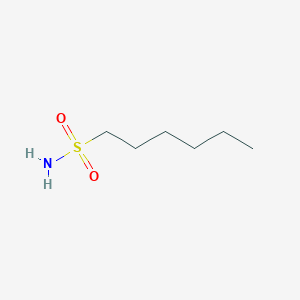
1-Hexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanesulfonamide is a chemical compound with the molecular formula C6H15NO2S . It has an average mass of 165.254 Da and a monoisotopic mass of 165.082352 Da .
Synthesis Analysis
The synthesis of sulfonamides, including 1-Hexanesulfonamide, can be achieved through a process called aromatic decarboxylative halosulfonylation . This method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide .Molecular Structure Analysis
The molecular structure of 1-Hexanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis
1-Hexanesulfonamide has a molecular weight of 165.25 . Other physical and chemical properties such as melting point, boiling point, and density are predicted to be 69.58°C, 272.81°C, and 1.085 g/cm3 respectively .Safety And Hazards
Safety data sheets suggest that in case of exposure, one should avoid breathing in dust, mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .
Propiedades
Número CAS |
3144-11-4 |
|---|---|
Nombre del producto |
1-Hexanesulfonamide |
Fórmula molecular |
C6H15NO2S |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
hexane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |
Clave InChI |
RMSHYQAVCSUECE-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)N |
SMILES canónico |
CCCCCCS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

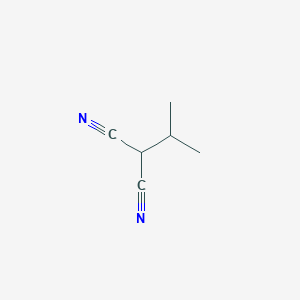
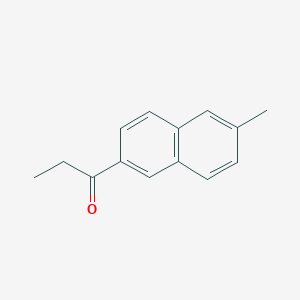
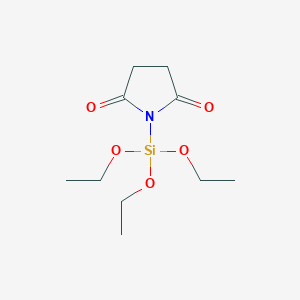
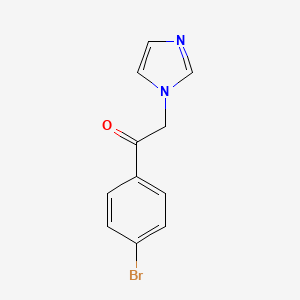
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
